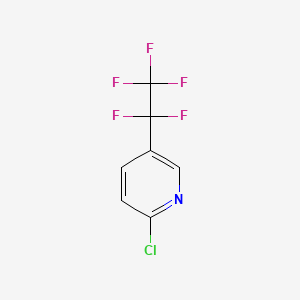

![molecular formula C17H17ClN2O2 B2830032 2-(2-chloroacetamido)-N-[(4-methylphenyl)methyl]benzamide CAS No. 736977-31-4](/img/structure/B2830032.png)

2-(2-chloroacetamido)-N-[(4-methylphenyl)methyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

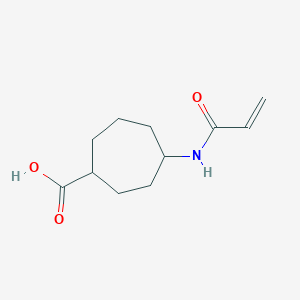

The compound “2-(2-chloroacetamido)-N-[(4-methylphenyl)methyl]benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common functional group in pharmaceuticals and other biologically active compounds . The molecule also contains a chloroacetamido group, which could potentially participate in various chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzamide and chloroacetamido groups. For example, the chlorine atom in the chloroacetamido group could potentially be displaced in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. Some general properties that might be relevant for this compound include its polarity, solubility, and stability .Scientific Research Applications

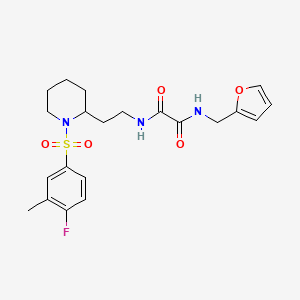

Synthesis and Antimicrobial Activities

Research has focused on the synthesis of novel derivatives based on benzamide and acetamide frameworks, which are evaluated for their antimicrobial activities. For instance, the synthesis of new thiazole and pyrazole derivatives, incorporating the benzothiophene moiety, has shown promising antimicrobial properties (Gouda et al., 2010). Similarly, the development of new thiourea derivatives, including benzamides with varied substituents, has been explored for their potent anti-pathogenic activities, particularly against strains capable of forming biofilms, highlighting the relevance in combating antibiotic-resistant bacteria (Limban, Marutescu, & Chifiriuc, 2011).

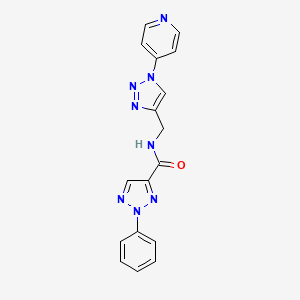

Anticonvulsant Activity

The exploration of benzamide-like compounds has led to the identification of novel anticonvulsant agents. A study on a series of 4-aminophenylacetamides demonstrated the relationship between the structural features of benzamide derivatives and their anticonvulsant efficacy, revealing that certain modifications can significantly enhance activity (Clark & Davenport, 1987).

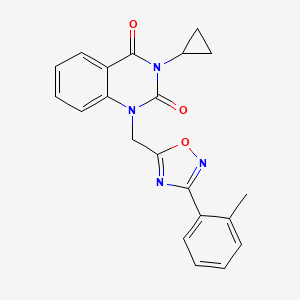

Material Science Applications

In material science, the development of photoresponsive molecularly imprinted hydrogels utilizing azobenzene-containing monomers has been reported. These materials are designed for the photoregulated release and uptake of pharmaceuticals, showcasing the potential for controlled drug delivery systems that can be triggered by light (Gong, Wong, & Lam, 2008).

Synthesis and Biological Evaluation

The synthesis and biological evaluation of various benzamide and phenylacetamide derivatives have been extensively studied for their potential as antimicrobial agents. Notably, a series of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides were synthesized and showed broad-spectrum activity against several microorganisms, including drug-resistant strains, indicating their potential as new antimicrobial agents (Ertan et al., 2007).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[(2-chloroacetyl)amino]-N-[(4-methylphenyl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O2/c1-12-6-8-13(9-7-12)11-19-17(22)14-4-2-3-5-15(14)20-16(21)10-18/h2-9H,10-11H2,1H3,(H,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHJLQZYINYAOPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2NC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-chloroacetamido)-N-[(4-methylphenyl)methyl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-ethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2829949.png)

![N-(4-methoxyphenethyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2829952.png)

![benzyl 2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate](/img/structure/B2829957.png)

![3-[2-oxo-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)

![1-(4-{[2-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]methyl}phenyl)pyrrolidin-2-one](/img/structure/B2829969.png)